molecular formula C8H13ClN2 B14802550 1-Allyl-3-ethylimidazolium chloride

1-Allyl-3-ethylimidazolium chloride

Cat. No.: B14802550
M. Wt: 172.65 g/mol
InChI Key: BPDZKCLIWCFCAC-UHFFFAOYSA-M
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Description

1-Allyl-3-ethylimidazolium chloride is an ionic liquid that has garnered significant attention due to its unique properties and versatile applications. As a member of the imidazolium-based ionic liquids, it is known for its high thermal stability, low volatility, and excellent solubility for various organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-ethylimidazolium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-ethylimidazole with allyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-ethylimidazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can produce various imidazolium salts .

Mechanism of Action

The mechanism of action of 1-allyl-3-ethylimidazolium chloride involves its ability to disrupt hydrogen bonding networks and stabilize reactive intermediates. This property makes it an effective solvent and catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with polar and non-polar molecules, leading to enhanced reaction rates and selectivity .

Comparison with Similar Compounds

  • 1-Allyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium chloride

Comparison: 1-Allyl-3-ethylimidazolium chloride is unique due to its specific alkyl chain length and the presence of an allyl group, which imparts distinct solubility and reactivity properties. Compared to 1-allyl-3-methylimidazolium chloride, it has a slightly different solubility profile and thermal stability. The presence of the ethyl group in place of the methyl group can influence its interactions with various substrates and solvents .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-ethyl-3-prop-2-enylimidazol-3-ium;chloride

InChI

InChI=1S/C8H13N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1

InChI Key

BPDZKCLIWCFCAC-UHFFFAOYSA-M

Canonical SMILES

CCN1C=C[N+](=C1)CC=C.[Cl-]

Origin of Product

United States

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